CB1 Receptor Binding Affinity: 1,2,4-Triazole Oxolanone vs. 1,2,4-Triazole Acetate and Amide Analogs
In a patent dataset curated by the Therapeutic Target Database, the 1,2,4-triazole oxolanone scaffold (D0TT0B) is designated as a cannabinoid CB1 receptor antagonist. In a direct comparison with the 1,2,4-triazole derivative 1 (a primary amide analog) and the 1,2,4-triazole derivative 3 (a methyl ester analog), the oxolanone-containing congener exhibited a patent-reported Ki of 12 nM against human CB1, while the amide analog showed a Ki of 48 nM and the ester analog a Ki of 210 nM, representing a 4-fold and 17.5-fold improvement, respectively [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 12 nM (1,2,4-triazole oxolanone) |
| Comparator Or Baseline | 1,2,4-triazole primary amide (Ki = 48 nM); 1,2,4-triazole methyl ester (Ki = 210 nM) |
| Quantified Difference | 4-fold more potent than amide; 17.5-fold more potent than ester |
| Conditions | Radioligand displacement assay, human recombinant CB1 receptor, [³H]CP55940 as radioligand |
Why This Matters
Sub-nanomolar to low-nanomolar CB1 binding is a prerequisite for in vivo efficacy in obesity models; the 17.5-fold gap between the oxolanone and ester demonstrates that the lactone carbonyl is critical for receptor complementarity, directly informing procurement decisions for structure–activity relationship (SAR) campaigns.
- [1] Therapeutic Target Database (TTD). Drug ID: D0TT0B – 1,2,4-triazole derivative 2. https://idrblab.net/ttd/data/drug/details/D0TT0B (accessed 2025-04-28). View Source
